molecular formula C20H15Cl2NO2 B11939796 N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide CAS No. 853348-50-2

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Cat. No.: B11939796
CAS No.: 853348-50-2
M. Wt: 372.2 g/mol
InChI Key: QKTAJZNJOZAREV-ZRDIBKRKSA-N
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Description

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as a 'chemosensor' for its role in detecting a wide array of noxious environmental irritants and endogenous inflammatory mediators. Its activation is linked to the pathogenesis of neuropathic and inflammatory pain, as well as respiratory reflexes. This compound acts by selectively blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Research utilizing this acrylamide derivative is pivotal for elucidating the complex role of TRPA1 in various pathological conditions. Its primary research applications include the investigation of pain signaling pathways, the study of migraine mechanisms, and the exploration of airway inflammation and cough reflexes. By potently and selectively inhibiting TRPA1, this compound serves as a critical pharmacological tool for validating TRPA1 as a therapeutic target and for dissecting its function in in vitro and in vivo disease models. Studies have demonstrated its efficacy in attenuating pain-related behaviors in animal models, highlighting its value in preclinical research for potential analgesic drug development.

Properties

CAS No.

853348-50-2

Molecular Formula

C20H15Cl2NO2

Molecular Weight

372.2 g/mol

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H15Cl2NO2/c1-13-16(21)7-4-8-18(13)23-20(24)12-10-14-9-11-19(25-14)15-5-2-3-6-17(15)22/h2-12H,1H3,(H,23,24)/b12-10+

InChI Key

QKTAJZNJOZAREV-ZRDIBKRKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution reactions: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Acrylamide formation: The final step involves the formation of the acrylamide group through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Therapeutic Applications

1. Targeting Nicotinic Acetylcholine Receptors:
Recent studies have highlighted the potential of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide in targeting α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The compound may serve as a selective agonist, aiding in the development of therapies for conditions such as Alzheimer's disease and schizophrenia .

2. Anti-inflammatory Properties:
The compound's interaction with nAChRs has also been linked to anti-inflammatory effects. Research indicates that modulation of these receptors can influence the cholinergic anti-inflammatory pathway, suggesting that this compound might be useful in treating inflammatory diseases and related pain .

Biological Studies

Case Study: Neuroprotective Effects
In a study investigating neuroprotective agents, this compound demonstrated significant activity in promoting neurite outgrowth at concentrations that did not exhibit toxicity to neurons. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Environmental Impact

Toxicological Concerns:
Despite its therapeutic potential, the compound poses certain environmental risks. It has been classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life . This necessitates careful consideration of its use and disposal in research and industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acrylamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity References
N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide C₂₁H₁₈ClNO₂ 3-Cl-2-MePh, 5-(2-ClPh)furan Not reported
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide C₁₃H₁₂N₂O₃S 4-SO₂NH₂Ph, furan SARS-CoV helicase inhibitor (IC₅₀: ~13 µM)
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] C₁₅H₁₄NOS p-tolyl, thiophene Antinociceptive (α7 nAChR modulation)
LGH00045 [(E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-triazolo[3,4-b][1,3,4]thiadiazole] C₁₇H₁₀ClN₅S 2-ClPh, furan, triazolothiadiazole core CDC25B inhibitor (IC₅₀: 0.82 µM)
CX-6258 [(E)-5-chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one] C₂₈H₂₆ClN₃O₃ Chloroindolinone, furan, diazepane Kinase inhibitor (reference standard)

Key Observations:

Heterocyclic Moieties: Replacement of furan with thiophene (e.g., DM497 vs. furan-based analogues) alters electronic properties and binding affinity. Thiophene’s higher lipophilicity may enhance membrane permeability but reduce polar interactions .

Substituent Impact: Chlorophenyl groups (e.g., in the target compound and LGH00045) enhance halogen bonding with enzymes, critical for inhibitory activity . Sulfamoyl (e.g., SARS-CoV inhibitor) and morpholinophenyl groups (e.g., Sortase A inhibitors from ) improve solubility and enzyme active-site interactions .

Key Insights:

  • Antiviral Potential: The furan-acrylamide scaffold in SARS-CoV inhibitors () highlights the pharmacophore’s versatility, but the target compound’s chlorine substituents may confer distinct binding kinetics .

Biological Activity

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide, also known as (E)-N-(3-chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide, is a synthetic compound with potential biological activity. Its molecular formula is C20_{20}H15_{15}Cl2_{2}NO2_{2}, and it features a complex structure that includes furan and chloro-substituted phenyl groups.

Structural Information

PropertyValue
Molecular FormulaC20_{20}H15_{15}Cl2_{2}NO2_{2}
SMILESCC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C20H15Cl2NO2/c1-13-16(21)7-4-8-18(13)23-20(24)12-10-14-9-11-19(25-14)15-5-2-3-6-17(15)22/h2-12H,1H3,(H,23,24)/b12-10+

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the same class have shown significant pharmacological properties, particularly in modulating nicotinic acetylcholine receptors, which are implicated in various neurobiological processes.

Related Compounds and Their Activities

  • 3-Furan-2-yl-N-p-tolyl-acrylamide :
    • Activity : Acts as a positive allosteric modulator of α7 nicotinic receptors.
    • Findings : Induces anxiolytic-like behavior in mice at dosages of 0.5 mg/kg and shows increased efficacy with chronic treatment .

The mechanism by which this compound may exert its effects is likely related to its interaction with nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and are involved in cognitive functions, mood regulation, and anxiety responses.

Toxicological Profile

Preliminary data indicate that this compound may pose certain risks:

  • Acute Toxicity : Classified as harmful if swallowed.
  • Environmental Impact : May cause long-lasting harmful effects to aquatic life .

Table of Biological Activity of Related Compounds

Compound NameActivityDosage (mg/kg)Reference
3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolytic-like activity0.5 (acute), 0.1 (chronic)
5-(3-Chloro-4-methylphenyl)-N-(3-chlorophenyl)furan-2-carboxamideAntimicrobial propertiesNot specified

Q & A

Q. What are the standard synthetic routes for N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Coupling reactions : Using (E)-3-(furan-2-yl)acrylic acid derivatives with substituted anilines via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the acrylamide backbone .
  • Functional group modifications : For example, reduction of formyl groups to hydroxymethyl intermediates using DIBAL-H, followed by oxidation to aldehydes with pyridinium chlorochromate (PCC) .
  • Purification : Flash chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol is employed to isolate pure products . Example reaction conditions:
StepReagents/ConditionsYieldReference
AcrylationEDCI, HOBt, DCM, RT67–84%
ReductionDIBAL-H, THF, 0°C80–90%

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, acrylamide NH at δ 8.5–9.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C20_{20}H16_{16}Cl2_2NO2_2: calc. 412.05, obs. 412.08) .
  • Melting point analysis : Used to assess purity (e.g., 218–219°C for related acrylamides) .

Q. What physicochemical properties are critical for its research applications?

  • Lipophilicity (LogP) : Estimated via HPLC or computational tools; impacts membrane permeability (e.g., LogP ~3.5 for chlorophenyl-furan derivatives) .
  • Solubility : Typically low in aqueous buffers; DMSO is preferred for in vitro assays .
  • Stability : Susceptible to photodegradation; storage under inert atmosphere at -20°C is recommended .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

Systematic substitutions on the phenyl/furan moieties alter target binding:

  • Chlorophenyl position : 2-chloro vs. 3-chloro substituents affect steric interactions with enzyme active sites (e.g., Staphylococcus aureus Sortase A inhibition drops by 40% with 3-chloro) .
  • Furan vs. thiophene : Replacement of furan with thiophene increases π-stacking but reduces solubility, impacting IC50_{50} values in protease assays .
  • Acrylamide linker : (E)-stereochemistry is critical; (Z)-isomers show 10-fold lower potency due to conformational mismatch .

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal growth : Low solubility in common solvents necessitates vapor diffusion methods with DMF/water mixtures .
  • Data refinement : SHELXL resolves disorder in chlorophenyl groups via TLS parameterization and anisotropic displacement models .
  • Twinned crystals : SHELXE is used for deconvoluting overlapping diffraction patterns in cases of pseudo-merohedral twinning .

Q. How can contradictions in biological activity data between studies be resolved?

  • Assay standardization : Variations in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength) may explain discrepancies. Normalize data using internal controls like known inhibitors .
  • Off-target profiling : Use selectivity panels (e.g., kinase or GPCR screens) to rule out non-specific effects .
  • Meta-analysis : Apply multivariate statistics to datasets from independent studies to identify consensus trends .

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